molecular formula C19H14 B135444 1-Methylchrysene CAS No. 3351-28-8

1-Methylchrysene

Cat. No.: B135444
CAS No.: 3351-28-8
M. Wt: 242.3 g/mol
InChI Key: LQKGSLMFGWWLIU-UHFFFAOYSA-N
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Description

1-Methylchrysene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₉H₁₄. It is a derivative of chrysene, where a methyl group is attached to the first carbon atom of the chrysene structure. This compound is known for its presence in the environment as a pollutant and is often studied for its toxicological properties.

Scientific Research Applications

1-Methylchrysene is primarily used in scientific research to study its environmental impact and toxicological properties. It serves as a reference material for the quantification of polycyclic aromatic hydrocarbons in soil and fish samples using gas chromatography followed by mass spectrometric analysis . Additionally, it is studied for its carcinogenic and mutagenic effects, making it a compound of interest in environmental and health-related research.

Safety and Hazards

Exposure to 1-Methylchrysene should be avoided. If inhaled or ingested, medical attention should be sought immediately . Protective equipment should be used when handling this compound .

Mechanism of Action

Target of Action

1-Methylchrysene, a methylated polycyclic aromatic hydrocarbon (PAH), primarily targets the PTEN and PTK2 genes . PTEN is a tumor suppressor gene that plays a crucial role in regulating cell cycle progression, preventing cells from growing and dividing too rapidly or in an uncontrolled way . PTK2, also known as Focal Adhesion Kinase, is involved in cellular adhesion and spreading processes .

Mode of Action

This compound interacts with its targets through molecular docking . It shows strong binding affinity to PTEN, with a binding energy of -9.2 Kcal/mol . This interaction can influence the function of PTEN, potentially affecting cell cycle regulation .

Biochemical Pathways

It is known that pahs like this compound can be metabolized into various intermediates, which can further interact with dna and proteins, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Like other pahs, it is likely to be lipophilic, enabling it to cross biological membranes and distribute throughout the body . Its bioavailability would be influenced by factors such as its route of administration, metabolism, and excretion, which need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are complex and depend on its interaction with its targets and the subsequent changes in cellular processes. For instance, its interaction with PTEN could affect cell cycle regulation, potentially leading to uncontrolled cell growth . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, PAHs are known to be some of the toxic compounds in crude oil towards marine life . Therefore, the presence of this compound in different environmental contexts, such as in polluted air, soil, or water, could influence its bioavailability and toxicity .

Biochemical Analysis

Biochemical Properties

The metabolism of 1-Methylchrysene involves the activity of cytochrome P450 enzymes, catalyzing the formation of reactive metabolites that can bind to DNA and induce mutations . The molecular weight of this compound is 242.3145 .

Cellular Effects

This compound is known to disrupt endocrine functions. The greatest estrogen receptor (ER)-mediated potency was observed for this compound . In the H295R bioassay, significantly greater syntheses of steroid hormones were observed for 20 PAHs .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The thermophysical properties of this compound, such as critical pressure and heat capacity at constant pressure, have been critically evaluated . These properties are essential for understanding the stability and degradation of this compound over time in laboratory settings.

Dosage Effects in Animal Models

The selection of appropriate animal models is critical, considering factors such as physiological and pathophysiological similarities, availability, and ethical considerations .

Transport and Distribution

It is known that PAHs, including this compound, are major toxic contaminants in spills of petroleum hydrocarbons (oil) .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research . The knowledge of the subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylchrysene can be synthesized through various methods, one of which involves the photochemical cyclization of stilbenoids in the Mallory reaction. This method uses stoichiometric amounts of iodine and achieves yields between 82-88% . Another method involves the elimination of an ortho-methoxy group under acidic, oxygen-free conditions to control regioselectivity, yielding 72% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, it is typically produced in research settings for environmental and toxicological studies. The compound is also available as a certified reference material for analytical purposes .

Chemical Reactions Analysis

Types of Reactions: 1-Methylchrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) is commonly used for oxidation reactions.

    Substitution: Typical reagents include halogens and other electrophiles under acidic conditions.

Major Products:

    Oxidation: Chrysenecarboxylic acids.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

  • 3-Methylchrysene
  • 6-Methylchrysene
  • 2-Methylchrysene

Comparison: 1-Methylchrysene is unique due to its specific methylation position, which influences its chemical reactivity and biological effects. For instance, 3-Methylchrysene and 6-Methylchrysene are also methylated derivatives of chrysene but differ in their regioselectivity and resulting biological activities . The position of the methyl group can significantly impact the compound’s interaction with biological targets and its overall toxicity.

Properties

IUPAC Name

1-methylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-5-4-8-17-15(13)11-12-18-16-7-3-2-6-14(16)9-10-19(17)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKGSLMFGWWLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074759
Record name Methylchrysene, 1-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3351-28-8
Record name 1-Methylchrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3351-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylchrysene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylchrysene, 1-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylchrysene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.103
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Record name 1-METHYLCHRYSENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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